4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride
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Overview
Description
4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process may also involve cyclization, cycloaddition, and amination reactions to form the desired piperidine structure .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and selectivity. This includes the use of continuous flow reactions, microwave irradiation, and efficient chlorination of amino alcohols . These methods aim to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly in the creation of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride include:
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Uniqueness
What sets 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-piperidin-3-ylpiperidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h8-10,12-13H,1-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMNCNLSVBEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCNC(C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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